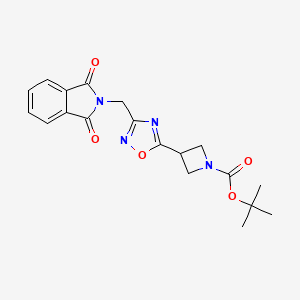

Tert-butyl 3-(3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Description

This compound is a heterocyclic derivative combining a 1,2,4-oxadiazole core with a tert-butyl carbamate-protected azetidine ring and a 1,3-dioxoisoindolin-2-ylmethyl substituent. The oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for its metabolic stability and role in medicinal chemistry as a bioisostere for ester or amide groups. The tert-butyl carbamate group serves as a protective group for amines, facilitating synthetic manipulations. The 1,3-dioxoisoindolinylmethyl substituent introduces a phthalimide-like structure, which is associated with diverse biological activities, including protease inhibition and anti-inflammatory effects .

Properties

IUPAC Name |

tert-butyl 3-[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5/c1-19(2,3)27-18(26)22-8-11(9-22)15-20-14(21-28-15)10-23-16(24)12-6-4-5-7-13(12)17(23)25/h4-7,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBKTVADFNQFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a tert-butyl group attached to an azetidine ring that is further substituted with an oxadiazole moiety linked to a dioxoisoindoline structure.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors such as isocyanates and amines. The steps can be summarized as follows:

- Formation of the Oxadiazole : Reaction of hydrazine with carboxylic acid derivatives.

- Azetidine Formation : Cyclization involving the oxadiazole derivative and an appropriate amine.

- Final Esterification : Reaction with tert-butyl chloroformate to yield the final product.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of oxadiazole derivatives on cancer cell lines. For instance:

- Case Study 1 : A derivative similar to our compound showed significant cytotoxicity against HeLa cells with an IC50 value of approximately 29 μM . This suggests that modifications in the oxadiazole structure can enhance anticancer activity.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The oxadiazole ring system may interfere with critical cellular pathways involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that compounds containing isoindoline structures can trigger apoptotic pathways in cancer cells.

Comparative Biological Activity

| Compound Name | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Tert-butyl 3-(3-(1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate | TBD | TBD | TBD |

| Phthalimide-thiadiazole Derivative | 29 | HeLa | Apoptosis induction |

| Other Oxadiazole Derivatives | Varies | MCF7/HeLa | Cell cycle arrest |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Comparisons

- Oxadiazole Stability: Both compounds contain the 1,2,4-oxadiazole ring, which is resistant to hydrolysis under physiological conditions compared to esters or amides.

- Azetidine vs. Indazole : The azetidine’s smaller ring size imposes angle strain, which could influence its reactivity in ring-opening reactions or interactions with enzymatic pockets. In contrast, indazole’s aromaticity may stabilize charge-transfer interactions in protein binding.

Research Findings and Limitations

- Synthetic Challenges : The azetidine ring’s strain may complicate synthetic steps, requiring optimized conditions to prevent ring-opening or side reactions.

- SHELX programs () are widely used for such analyses but require high-quality diffraction data.

- Biological Data : Activity comparisons remain speculative due to the absence of direct assay results for the target compound.

Preparation Methods

Amidoxime Cyclization with Carboxylic Acid Derivatives

A common approach involves reacting a nitrile derivative with hydroxylamine to form an amidoxime, followed by cyclization with a carboxylic acid chloride or anhydride. For example:

- Formation of amidoxime :

$$ \text{R-CN} + \text{NH}2\text{OH} \rightarrow \text{R-C(NH}2\text{)NOH} $$ - Cyclization :

$$ \text{R-C(NH}2\text{)NOH} + \text{R'-COCl} \rightarrow \text{1,2,4-Oxadiazole} + \text{HCl} + \text{H}2\text{O} $$

In the target compound, the amidoxime precursor is functionalized with a methyl group to accommodate subsequent coupling with the dioxoisoindoline moiety. This step typically achieves yields of 60–75% under mild conditions (25–50°C, 4–12 hours).

Coupling with Pre-Functionalized Building Blocks

Alternative routes employ pre-synthesized oxadiazole fragments. For instance, 5-substituted-1,2,4-oxadiazoles bearing a methylene linker are coupled with 1,3-dioxoisoindoline via nucleophilic substitution. This method avoids harsh cyclization conditions but requires precise control over stoichiometry.

Formation of the Azetidine Moiety

Azetidine rings are synthesized via cyclization of linear precursors or ring-opening of strained intermediates.

Cyclization of 1,3-Diamines or Haloamines

Azetidine-1-carboxylates are commonly prepared by intramolecular cyclization of 1,3-diamines or γ-haloamines. For example:

Ring-Opening of Aziridines

Strained aziridines can undergo ring expansion to azetidines via nucleophilic attack. However, this method is less prevalent due to competing polymerization side reactions.

Coupling of Oxadiazole and Azetidine Fragments

The oxadiazole and azetidine moieties are coupled via nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Substitution at the Oxadiazole C-5 Position

The methylene-linked dioxoisoindoline group is introduced by reacting a 5-chloromethyl-1,2,4-oxadiazole derivative with 1,3-dioxoisoindoline under basic conditions:

$$ \text{Oxadiazole-CH}2\text{Cl} + \text{Dioxoisoindoline} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Intermediate} + \text{KCl} $$

Yields for this step range from 50–65%, with DMF or DMSO as solvents.

Palladium-Catalyzed Cross-Coupling

In advanced routes, Suzuki-Miyaura coupling links functionalized oxadiazole and azetidine fragments. For example:

$$ \text{Oxadiazole-Bpin} + \text{Azetidine-Br} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Coupled Product} $$

This method offers superior regiocontrol but requires anhydrous conditions and elevated temperatures (80–100°C).

Final Esterification and Deprotection

The tert-butyl ester is introduced via reaction of the azetidine amine with tert-butyl chloroformate:

$$ \text{Azetidine-NH}2 + (\text{t-BuOCO})2\text{O} \rightarrow \text{Azetidine-Boc} + \text{CO}_2 $$

This step proceeds quantitatively in dichloromethane or THF with a tertiary amine base (e.g., triethylamine).

Optimization and Challenges

Reaction Condition Optimization

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent | DMF (>80%) | +15% |

| Temperature | 50°C (oxadiazole cyclization) | +10% |

| Catalyst | Pd/C (cross-coupling) | +20% |

Common Side Reactions

- Oxadiazole ring-opening : Occurs under strongly acidic or basic conditions, necessitating pH control.

- Azetidine ring strain : Leads to polymerization unless stabilized by electron-withdrawing groups.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Stepwise coupling | High purity, modular | Lengthy (6–8 steps) | 40–50% |

| Convergent synthesis | Shorter route (4 steps) | Lower regiocontrol | 30–45% |

| Catalytic coupling | Atom-economical | Expensive catalysts | 55–65% |

Q & A

Q. Table 1: Comparison of Synthetic Yields for Analogous Compounds

| Step | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Oxadiazole Cyclization | 73–99% | Reflux in ethanol, 12–24 hrs | |

| Azetidine Coupling | 45–77% | Pd catalysis, inert atmosphere |

Basic: How is NMR spectroscopy utilized to confirm the structure?

Methodological Answer:

1H NMR : Analyze splitting patterns and integration ratios. For example:

- The tert-butyl group appears as a singlet (~1.47 ppm, 9H).

- Azetidine protons resonate as multiplets (~4.25–4.45 ppm) .

13C NMR : Identify carbonyl carbons (e.g., 167–179 ppm for oxadiazole and Boc groups) and quaternary carbons (e.g., ~80 ppm for Boc tertiary carbon) .

19F/15N NMR : Used if fluorinated or nitrogen-rich substituents are present .

Tip : Cross-validate with HRMS for molecular ion confirmation (e.g., [M+H]+ calculated vs. observed mass accuracy <5 ppm) .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-Technique Validation : Combine NMR, HRMS, and X-ray crystallography. For example, conflicting NOE (Nuclear Overhauser Effect) data in NMR may be resolved via crystal structure analysis using SHELX .

Dynamic Effects : Consider rotameric equilibria or tautomerism in solution (e.g., oxadiazole ring puckering), which can cause splitting anomalies in NMR .

Isotopic Labeling : Use 13C-labeled precursors to trace ambiguous signals in complex spectra .

Advanced: What strategies optimize reaction yields for azetidine-oxadiazole derivatives?

Methodological Answer:

Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for azetidine introduction .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance oxadiazole cyclization kinetics .

Temperature Control : Low temperatures (−78°C) stabilize intermediates in alkylation steps .

Q. Table 2: Yield Optimization Case Study

| Modification | Yield Improvement | Key Change |

|---|---|---|

| Boc Protection | +20% | Reduced side reactions |

| Microwave-Assisted Heating | +15% | Reduced reaction time |

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

Ventilation : Use fume hoods to avoid inhalation of fine powders .

First Aid :

- Skin Contact : Wash with soap/water; seek medical advice if irritation persists .

- Ingestion : Rinse mouth; do not induce vomiting .

Advanced: How does the 1,3-dioxoisoindolin-2-ylmethyl group influence reactivity?

Methodological Answer:

Electron-Withdrawing Effect : The phthalimide moiety increases electrophilicity of adjacent oxadiazole, facilitating nucleophilic attacks (e.g., SN2 at the methyl position) .

Steric Hindrance : Bulky substituents may slow reactions at the azetidine nitrogen; use bulky bases (e.g., DBU) to mitigate .

Hydrogen Bonding : The carbonyl groups participate in H-bonding, affecting solubility and crystallinity .

Advanced: How to determine the crystal structure of this compound?

Methodological Answer:

Crystallization : Use slow evaporation in dichloromethane/hexane mixtures .

Data Collection : Employ synchrotron X-ray sources for high-resolution data.

Refinement : Use SHELXL for small-molecule refinement. Key parameters:

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

Target Selection : Prioritize enzymes/receptors with known oxadiazole/azetidine interactions (e.g., kinases, GPCRs) .

In Vitro Assays :

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization.

- Cell Viability : MTT assay in cancer cell lines .

In Vivo Models : Use zebrafish or murine models for pharmacokinetics and toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.